N1-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-N2-(2-methoxyphenyl)oxalamide is a chemical compound with the molecular formula and a molecular weight of approximately 399.491 g/mol. This compound is recognized for its potential applications in scientific research, particularly in the fields of medicinal chemistry and pharmacology. The compound is classified under oxalamides, which are derivatives of oxalic acid and amines, and it features a complex structure that includes both piperidine and furan moieties.
The information regarding this compound can be sourced from various chemical databases, such as PubChem and BenchChem, which provide detailed specifications including the compound's IUPAC name, structural representations, and physicochemical properties. The IUPAC name for this compound is N-[[1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl]methyl]-N'-(2-methoxyphenyl)oxamide.
The synthesis of N1-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-N2-(2-methoxyphenyl)oxalamide involves several key steps typically found in organic synthesis. While specific synthetic routes may vary, common methods include:
Technical details regarding the reaction conditions (temperature, solvents, catalysts) are critical for optimizing yields and purity but are not specified in the available sources.
The molecular structure of N1-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-N2-(2-methoxyphenyl)oxalamide can be represented using various chemical notation systems:
InChI=1S/C22H29N3O4/c1-15-12-18(16(2)29-15)14-25-10-8-17(9-11-25)13-23-21(26)22(27)24-19-6-4-5-7-20(19)28-3/h4-7,12,17H,8-11,13-14H2,1-3H3,(H,23,26)(H,24,27)
This notation encodes the structural information necessary for computational chemistry applications.
The compound's canonical SMILES representation is CC1=CC(=C(O1)C)CN2CCC(CC2)CNC(=O)C(=O)NC3=CC=CC=C3OC
, which provides insight into its connectivity and functional groups.
While specific reactions involving N1-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-N2-(2-methoxyphenyl)oxalamide have not been extensively documented in literature, compounds of this class generally participate in:
Potential mechanisms may include:
The compound is typically characterized by:
Relevant chemical properties include:
N1-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-N2-(2-methoxyphenyl)oxalamide has potential applications in:
This compound exemplifies the intricate relationship between structure and function in medicinal chemistry and highlights the importance of continued research into its properties and applications.
CAS No.: 17430-12-5
CAS No.: 4350-83-8
CAS No.: 204571-52-8
CAS No.: 73391-27-2
CAS No.: 14679-41-5
CAS No.: 10110-86-8